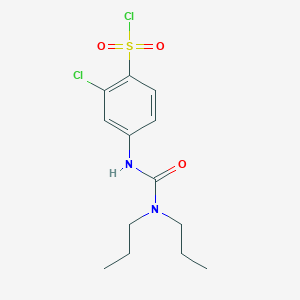

2-Chloro-4-(3,3-dipropylureido)benzenesulfonyl chloride

Descripción

2-Chloro-4-(3,3-dipropylureido)benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzenesulfonyl chloride backbone substituted with a chlorine atom at the 2-position and a 3,3-dipropylureido group at the 4-position. Its molecular formula is C₁₆H₂₁Cl₂N₂O₃S, with a molecular weight of 401.33 g/mol (calculated based on structural analogs) . Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to synthesize sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Propiedades

IUPAC Name |

2-chloro-4-(dipropylcarbamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O3S/c1-3-7-17(8-4-2)13(18)16-10-5-6-12(11(14)9-10)21(15,19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEWJCOZVIBBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-4-(3,3-dipropylureido)benzenesulfonyl chloride with structurally related sulfonyl chlorides, focusing on substituent effects, reactivity, safety, and applications.

Key Comparative Insights

Reactivity: Electron-withdrawing substituents (e.g., -CN in 2-chloro-4-cyanobenzenesulfonyl chloride) increase electrophilicity at the sulfonyl chloride group, accelerating reactions with nucleophiles like amines or alcohols . Bulky substituents (e.g., 3,3-dipropylureido) reduce reactivity due to steric hindrance, requiring harsher conditions for nucleophilic substitution . Nitro groups (e.g., in 4-[3-(3-methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride) enhance electrophilicity but introduce explosion risks during synthesis or storage .

Safety and Handling :

- All sulfonyl chlorides are corrosive (GHS Category 1 for skin/eye damage) and require strict PPE (gloves, goggles, ventilation) .

- Hydrolysis protocols vary: Benzenesulfonyl chloride requires prolonged NaOH treatment (>3 hours), while acetyl chloride derivatives hydrolyze rapidly at room temperature .

Applications :

- Lipophilic derivatives (e.g., 3,3-dipropylureido) are suited for drug candidates targeting lipid membranes or prolonged metabolic stability .

- Heterocyclic ureido groups (e.g., pyridin-2-yl) enable metal coordination, useful in catalysis or enzyme inhibition studies .

Environmental Impact: Sulfonyl chlorides must be disposed of via approved waste facilities due to toxicity risks. Hydrolysis with NaOH converts them to less hazardous sulfonates, but nitro-substituted analogs may generate toxic byproducts (e.g., nitrophenols) .

Research Findings

- Synthesis Challenges: The 3,3-dipropylureido group complicates purification due to low aqueous solubility. Column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended .

- Thermal Stability : Differential scanning calorimetry (DSC) of 2-chloro-4-(3,3-dipropylureido)benzenesulfonyl chloride shows decomposition above 150°C, lower than benzenesulfonyl chloride (200°C), likely due to steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.